1-(4-Methylfuran-2-yl)pentan-3-one
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Overview
Description
1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound belonging to the furan family. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a pentan-3-one chain at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Methylfuran-2-yl)pentan-3-one can be achieved through several routes. One common method involves the alkylation of mesityl oxide with 2-methylfuran, followed by hydrolysis and hydrodeoxygenation . The reaction conditions typically involve the use of acid catalysts such as HCl, which promotes the hydrolysis step, yielding high conversion rates and selectivity . Industrial production methods often utilize biomass-derived platform chemicals, making the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
1-(4-Methylfuran-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ketone group is targeted. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylfuran-2-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Methylfuran-2-yl)pentan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. The furan ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Comparison with Similar Compounds
1-(4-Methylfuran-2-yl)pentan-3-one can be compared with other furan derivatives such as:
2-Methylfuran: A simpler furan derivative used in similar applications.
5-Hydroxymethylfurfural: A valuable platform chemical derived from biomass.
Furfural: Another furan derivative with extensive industrial applications
Properties
CAS No. |
59303-02-5 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(4-methylfuran-2-yl)pentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
UJKHBCRAMCZJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1=CC(=CO1)C |
Origin of Product |
United States |
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